molecular formula C15H21ClN4O3 B1405654 tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate CAS No. 1439823-58-1

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B1405654
CAS No.: 1439823-58-1
M. Wt: 340.8 g/mol
InChI Key: KIRKODQVRWDSEC-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a morpholine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholine ring and the tert-butyl ester group. Key steps in the synthesis may include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Morpholine Ring Introduction: This step involves nucleophilic substitution reactions where morpholine is introduced to the core structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolopyrimidine derivatives, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.

    tert-Butyl 2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.

Uniqueness

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom and the tert-butyl ester group distinguishes it from similar compounds and can enhance its utility in various applications.

Biological Activity

Chemical Structure and Properties

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate is an organic compound characterized by its unique molecular structure, which includes a pyrrolo[2,3-d]pyrimidine backbone, a morpholino group, and a tert-butyl ester. Its molecular formula is C15_{15}H21_{21}ClN4_{4}O3_{3}, with a molecular weight of approximately 340.81 g/mol. The compound features a chloro substituent at the 4-position and a carboxylate ester functional group, contributing to its reactivity and potential biological interactions .

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its role as an inhibitor of various kinases, including Akt kinase, Rsk kinase, and S6K kinase. These kinases are pivotal in regulating cellular processes such as metabolism and cell growth. By inhibiting these kinases, the compound has demonstrated potential in suppressing cancer cell proliferation .

Antiproliferative Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activities. For instance, API-1, a derivative synthesized from this compound, has shown promise as an anticancer agent in various studies. These findings suggest that the compound could serve as a lead structure for developing new treatments for cancer .

JAK Inhibition and Immune Disorders

In addition to its antiproliferative properties, this compound has been explored for its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating immune system diseases such as rheumatoid arthritis and psoriasis by disrupting the JAK-STAT signaling pathway .

Case Studies

  • Anticancer Activity
    • A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple lines, suggesting its potential as an anticancer therapeutic .
  • Kinase Inhibition
    • In vitro assays demonstrated that the compound effectively inhibited Akt kinase activity with an IC50_{50} value in the low micromolar range. This inhibition correlated with reduced phosphorylation of downstream targets involved in cell survival and proliferation .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)Structural Features
This compoundAkt inhibitor5.0Chloro group at 4-position
tert-butyl 2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylateModerate kinase inhibition15.0Lacks chloro substituent
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidineLow antiproliferative activity>20.0Dihydropyrido structure

Properties

IUPAC Name

tert-butyl 4-chloro-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKODQVRWDSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108112
Record name 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-58-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dihydro-2-(morpholin-4-yl)-5H-pyrrolo[2,3-d]pyrimidine, N7-BOC protected
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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